molecular formula C13H9N3O2S B11643604 3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one

3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one

Cat. No.: B11643604
M. Wt: 271.30 g/mol
InChI Key: ADFLXYFGTUBCRI-SOFGYWHQSA-N
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Description

(5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound that features a quinoline moiety and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the condensation of 2-hydroxyquinoline-3-carbaldehyde with 2-thiohydantoin under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the quinoline ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit interesting catalytic properties.

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The presence of the quinoline moiety is particularly significant due to its known biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism by which (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfur atom in the imidazolidinone ring can form coordination bonds with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-THIOHYDANTOIN
  • (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-IMIDAZOLIDINONE

Uniqueness

The uniqueness of (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its dual functional groups: the quinoline moiety and the imidazolidinone ring

Properties

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

(3E)-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]quinolin-2-one

InChI

InChI=1S/C13H9N3O2S/c17-11-8(6-10-12(18)16-13(19)15-10)5-7-3-1-2-4-9(7)14-11/h1-6,18H,(H2,15,16,19)/b8-6+

InChI Key

ADFLXYFGTUBCRI-SOFGYWHQSA-N

Isomeric SMILES

C1=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C2C=C1

Canonical SMILES

C1=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C2C=C1

Origin of Product

United States

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